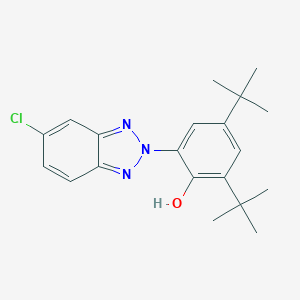

2,4-ジ-tert-ブチル-6-(5-クロロ-2H-ベンゾトリアゾール-2-イル)フェノール

概要

説明

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol is a chemical compound belonging to the class of benzotriazole-based UV absorbers and UV filters. It is commonly used in cosmetics and personal care products, such as shampoos, body lotions, and sunscreens, due to its ability to absorb ultraviolet (UV) light and protect against UV radiation .

科学的研究の応用

Environmental Impact Studies

Research has demonstrated that UV-327 can affect aquatic organisms. A study on rainbow trout alevins indicated that exposure to this compound can lead to significant transcriptomic changes, suggesting potential toxicological effects on fish populations in contaminated water bodies .

Material Science

UV-327 is extensively utilized as a UV stabilizer in polymers and plastics. Its role is crucial in enhancing the durability and longevity of materials exposed to sunlight. The compound absorbs harmful UV radiation, thus preventing photodegradation of the polymer matrix. This application is particularly relevant in the production of outdoor materials such as coatings, adhesives, and plastic products.

Industrial Applications

In industrial settings, UV-327 is incorporated into various formulations to protect products from UV-induced aging and discoloration. This includes applications in paints, varnishes, and sealants where prolonged exposure to sunlight can lead to degradation.

Case Study 1: Toxicological Effects on Aquatic Life

A comprehensive study examined the effects of UV-327 on aquatic organisms, focusing on its bioaccumulation potential and chronic toxicity. Results indicated that prolonged exposure could lead to organ damage and reproductive issues in fish species .

Case Study 2: Efficacy as a UV Stabilizer

In a comparative analysis of various UV stabilizers, UV-327 was found to be one of the most effective compounds in extending the lifespan of polymer products under simulated sunlight conditions. The study highlighted its superior performance compared to other stabilizers, making it a preferred choice for manufacturers .

Regulatory Considerations

Due to its potential environmental impact, UV-327 is subject to regulatory scrutiny. It has been classified under various environmental protection guidelines due to its persistence and bioaccumulation potential . Manufacturers are encouraged to adhere to safety guidelines when handling this compound.

作用機序

Target of Action

The primary target of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, also known as UV-327, is ultraviolet (UV) radiation, specifically in the range of 270-400nm . It belongs to the class of benzotriazole-based UV absorbers and UV filters .

Mode of Action

UV-327 works by absorbing harmful UV radiation, thereby preventing it from causing damage to materials or skin. It is chemically stable and has minimal volatility, making it effective in high-temperature processing .

Pharmacokinetics

Given its use in cosmetics and personal care products, it can be inferred that it is designed to remain on the surface of the skin, where it can effectively absorb uv radiation .

Result of Action

The primary result of UV-327’s action is the prevention of UV-induced damage. By absorbing UV radiation, it prevents the energy from the radiation from being transferred to other molecules, such as DNA or proteins, which could lead to damage or disruption of cellular functions .

Action Environment

The effectiveness of UV-327 can be influenced by various environmental factors. For instance, its UV absorption capabilities may be affected by the intensity and wavelength of the UV radiation in the environment. Additionally, its stability and efficacy can be influenced by factors such as temperature and pH .

生化学分析

Biochemical Properties

It is known that this compound can strongly absorb UV radiation in the range of 270400nm This suggests that it may interact with enzymes, proteins, and other biomolecules that are sensitive to UV radiation

Cellular Effects

It is known that UV radiation can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . As a UV absorber, 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol may mitigate these effects by absorbing harmful UV radiation.

Temporal Effects in Laboratory Settings

It is known that this compound has good chemical stability and low volatility . This suggests

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol involves several steps:

Preparation of 2,4-Di-tert-butylphenol: This is achieved by alkylating phenol with isobutylene in the presence of sulfuric acid at around 70°C.

Diazotization of 4-Chloro-2-nitroaniline: 4-Chloro-2-nitroaniline is dissolved in hydrochloric acid and cooled to 0-5°C. A sodium nitrite solution is then added slowly to form the diazonium salt.

Coupling Reaction: The diazonium salt is coupled with 2,4-Di-tert-butylphenol in the presence of sodium hydroxide in methanol at 0-5°C.

Reduction Reaction: The coupled product is reduced using zinc powder and ethanol at 40-45°C to yield 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol.

Industrial Production Methods

Industrial production methods typically follow the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reagent concentrations to achieve the desired product.

化学反応の分析

Types of Reactions

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized under specific conditions.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Zinc powder and ethanol are commonly used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution of the chlorine atom can result in various substituted benzotriazoles.

類似化合物との比較

Similar Compounds

- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol

- 2-(2-Hydroxy-5-methylphenyl)benzotriazole

- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

- 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Uniqueness

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol is unique due to its high UV absorption efficiency and stability. Its structure allows it to effectively absorb a broad range of UV wavelengths, making it highly effective as a UV filter. Additionally, its chemical stability ensures long-lasting protection in various applications .

生物活性

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, commonly referred to as UV-327, is a benzotriazole derivative widely used as a UV stabilizer in various consumer and industrial products. Its chemical structure is characterized by the presence of a chloro-substituted benzotriazole moiety, which contributes to its biological activity and environmental persistence. This article reviews the biological activity of UV-327, focusing on its effects on aquatic organisms, particularly fish, and its potential neurotoxic effects.

- Molecular Formula : C20H24ClN3O

- Molecular Weight : 357.88 g/mol

- CAS Number : 3864-99-1

- Purity : >95% (HPLC)

Biological Activity Overview

UV-327 has been identified as an endocrine disruptor and a potential neurotoxin. Recent studies have highlighted its impact on the development and behavior of aquatic organisms, particularly in fish.

Case Studies

-

Transcriptomic Analysis in Rainbow Trout

A study conducted on rainbow trout alevins (newly hatched fish) investigated the effects of UV-327 exposure during embryonic development. The research utilized whole-transcriptome profiling (RNA sequencing) to identify differentially expressed genes (DEGs) associated with behavioral changes.- Findings :

- A total of 176 DEGs were identified at a dose of 273.4 ng g, indicating significant alterations in neurological functions.

- Genes related to water, calcium, potassium homeostasis, and acetylcholine signaling were notably affected.

- The transcriptomic point of departure (tPOD) was established at 35 to 94 ng g, suggesting that this range is protective against behavioral alterations in alevins .

- Findings :

-

Neurotoxicity Assessment

The study also assessed behavioral changes in alevins post-exposure to UV-327. Altered swimming patterns were observed, suggesting potential neurotoxic effects that could impair survival and fitness in natural environments .

Environmental Persistence and Toxicology

UV-327 is classified as an environmentally persistent pollutant due to its widespread use and resistance to degradation. Its presence in aquatic ecosystems raises concerns regarding bioaccumulation and long-term ecological impacts.

Toxicological Studies

Research indicates that UV stabilizers like UV-327 can disrupt endocrine functions in wildlife. The compound's ability to interfere with hormonal systems poses risks not only to individual species but also to entire ecosystems.

Summary of Biological Effects

特性

IUPAC Name |

2,4-ditert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O/c1-19(2,3)12-9-14(20(4,5)6)18(25)17(10-12)24-22-15-8-7-13(21)11-16(15)23-24/h7-11,25H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSMKYBKUPAEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4038893 | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3864-99-1 | |

| Record name | UV 327 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3864-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003864991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-di-tert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DI-TERT-BUTYL-6-(5-CHLORO-2H-BENZOTRIAZOL-2-YL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17TJE602RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 - 154 °C | |

| Record name | 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can computational methods help us understand the behavior of UV-327 in different materials?

A2: Yes, molecular dynamics (MD) simulations provide valuable insights into the diffusion behavior of UV-327 in materials like polypropylene []. By simulating the movement of UV-327 molecules within a polymer matrix, researchers can estimate diffusion coefficients, predict microstructure changes, and even explore the influence of factors like temperature and molecular interactions on diffusion. These simulations offer a powerful tool for optimizing the performance and longevity of materials containing UV-327.

Q2: What are the current methods being explored to degrade UV-327 and similar compounds in wastewater?

A3: Researchers are actively investigating advanced oxidation processes to degrade UV-327 and other recalcitrant BUVs in wastewater []. One promising approach involves using peracetic acid in combination with d-electron metal ions like Fe2+ and Co2+. This method has shown effectiveness in breaking down UV-327 through chemical oxidation, following first-order kinetics. Identifying the specific byproducts of this degradation process and further optimizing the method are crucial steps towards developing efficient and environmentally friendly wastewater treatment solutions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。